2,3-Dihydrohinokiflavone

Vue d'ensemble

Description

2,3-Dihydrohinokiflavone is a biflavonoid compound known for its significant biological activities. It is a suppressor of matrix metalloproteinases gene expression and exhibits strong activity against Leishmania with an IC50 of 1.6 μM . This compound is derived from natural sources, particularly from plants in the Selaginella genus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrohinokiflavone typically involves the use of chromatographic and spectroscopic analysis to isolate the compound from plant extracts . The process includes:

- Extraction of the plant material using solvents like ethanol or methanol.

- Purification through chromatographic techniques such as high-performance liquid chromatography (HPLC).

- Structural elucidation using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: While there is limited information on large-scale industrial production, the methods used in laboratory settings can be scaled up with appropriate modifications to the extraction and purification processes to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydrohinokiflavone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Research has indicated that 2,3-dihydrohinokiflavone exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, with notable activity against Leishmania species (IC50 = 1.6 μM) and moderate effects on Trypanosoma species . This suggests potential use in developing treatments for diseases caused by these parasites.

Antioxidant Properties

The compound has been shown to possess strong antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The antioxidant activity of this compound can be beneficial in formulating dietary supplements aimed at reducing oxidative damage in humans .

Anti-inflammatory Effects

In vitro studies have indicated that this flavonoid can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to modulate cytokine production suggests potential applications in treating chronic inflammatory conditions .

Agricultural Applications

Pesticidal Properties

this compound has been studied for its pesticidal properties, particularly against agricultural pests. Its natural origin makes it an attractive alternative to synthetic pesticides, promoting sustainable agricultural practices. Studies have shown that it can effectively deter certain insect species, thus protecting crops while minimizing environmental impact .

Plant Growth Promotion

Research indicates that flavonoids like this compound can enhance plant growth and development. They may influence root development and nutrient uptake, contributing to improved crop yields. This property can be harnessed in agricultural formulations aimed at enhancing productivity without the adverse effects associated with chemical fertilizers .

Food Science Applications

Food Preservation

Due to its antioxidant properties, this compound has potential applications in food preservation. By preventing oxidative spoilage in food products, it can extend shelf life and maintain nutritional quality. This application is particularly relevant in the development of natural preservatives as consumers increasingly seek alternatives to synthetic additives .

Nutraceutical Development

The compound's health benefits position it as a valuable ingredient in nutraceuticals—products derived from food sources that provide health benefits beyond basic nutrition. Its incorporation into dietary supplements could target health-conscious consumers looking for natural ways to enhance their well-being .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2,3-Dihydrohinokiflavone involves its interaction with molecular targets such as matrix metalloproteinases. It interferes with the ERK1-2/p38/NFκB signaling pathway, regulating the expression of matrix metalloproteinases MMP-2 and MMP-9 . Additionally, it functions as a modulator of pre-mRNA splicing by inhibiting the SUMO-specific protease SENP1 .

Comparaison Avec Des Composés Similaires

2,3-Dihydrohinokiflavone is unique among biflavonoids due to its specific biological activities and molecular interactions. Similar compounds include:

Hinokiflavone (CAS#19202-36-9): Another biflavonoid with anticancer properties.

Neocryptomerin (CAS#20931-36-6): Known for its bioactive properties.

Taiwanhomoflavone B (CAS#509077-91-2): Exhibits significant biological activities.

Imbricataflavone A (CAS#133336-96-6): Another biflavonoid with unique bioactivities.

2,3,2’‘,3’'-Tetrahydroochnaflavone (CAS#678138-59-5): Similar in structure and activity.

These compounds share structural similarities but differ in their specific functional groups and bioactivities, making this compound a distinct and valuable compound for research and potential therapeutic applications.

Activité Biologique

2,3-Dihydrohinokiflavone is a biflavonoid compound primarily isolated from the plant Selaginella bryopteris, known for its traditional medicinal uses. This article explores its biological activities, including anticancer, adaptogenic, and antioxidant properties, supported by recent studies and data.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₂O₄

- Molecular Weight : 256.25 g/mol

- CAS Number : 34292-87-0

Sources of this compound

The compound is predominantly found in:

- Selaginella doederleinii

- Rhus tripartita

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, an MTT assay indicated that it inhibited the growth of Lewis lung carcinoma cells with an IC50 value of approximately 78.34 µg/mL .

- In Vivo Studies : In xenograft models using male C57BL/6 mice, extracts containing this compound showed reduced tumor growth and decreased microvessel density (MVD), suggesting its potential as an anticancer agent .

| Study Type | Cell Line | IC50 Value | Observations |

|---|---|---|---|

| In Vitro | LLC Cells | 78.34 µg/mL | Significant growth inhibition |

| In Vivo | Mouse Model | N/A | Reduced tumor growth and MVD |

2. Adaptogenic Activity

Adaptogenic properties have been attributed to this compound, particularly in stress response modulation:

- A study reported that this biflavonoid improved behavioral and biochemical parameters in mice subjected to stress conditions. The findings suggest that it may enhance resilience against physical and psychological stressors through modulation of neurochemical pathways .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been documented:

- It exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases. This property is crucial in reducing cellular damage and inflammation associated with chronic diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- MAPK Pathway : Molecular docking studies have shown that it binds effectively to MAPK3 protein, indicating a potential pathway through which it exerts its anticancer effects .

- Cell Signaling Modulation : The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is critical for its therapeutic applications.

Case Studies

- Study on Anticancer Effects :

- Adaptogenic Effects in Mice :

Propriétés

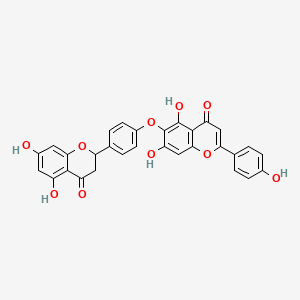

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUMWIOUSTYKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346173 | |

| Record name | 2,3-Dihydrohinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34292-87-0 | |

| Record name | 2,3-Dihydrohinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the potential therapeutic applications of 2,3-Dihydrohinokiflavone?

A1: Research suggests that this compound exhibits promising biological activities, including wound healing properties. A study on rats demonstrated that the topical application of this compound extract significantly accelerated wound healing compared to an untreated control group []. This effect was attributed to the compound's antioxidant activity, as evidenced by the restored levels of oxidative enzymes such as Superoxide dismutase (SOD), Catalase (CAT), and reduced Glutathione (GSH) in the treated animals []. Additionally, this compound has shown potential as an antiviral agent, specifically against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) []. Computational studies, including molecular docking and molecular dynamics simulations, suggest that this compound can bind strongly to the S1-NTD of the MERS-CoV spike protein, potentially inhibiting viral entry into host cells [].

Q2: From which natural sources can this compound be isolated?

A2: this compound has been identified and isolated from various plant species, showcasing its presence across different botanical families. This biflavonoid has been found in Selaginella bryopteris [], a plant traditionally used in Indian medicine for various ailments. Additionally, it has been isolated from Metasequoia glyptostroboides, commonly known as the dawn redwood [, ], and Cycas panzhihuaensis, a cycad species []. These findings highlight the potential of exploring diverse plant sources for novel bioactive compounds like this compound.

Q3: How does the structure of this compound relate to its biological activity, particularly in suppressing MMP-9 expression?

A3: While the exact mechanism by which this compound suppresses Matrix Metalloproteinase-9 (MMP-9) expression is not fully elucidated in the provided research, studies on related flavonoids from Metasequoia glyptostroboides, where this compound was also isolated, offer some insights [, ]. These studies demonstrated that several flavonoids, including this compound, effectively suppressed MMP-9 gene expression, as confirmed through gelatin zymography and Northern blot analysis [, ]. Further investigation into the structure-activity relationship of this compound and its analogs could unveil key structural features responsible for its MMP-9 inhibitory activity. This knowledge could be crucial in designing more potent and selective MMP-9 inhibitors for potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.